molecular formula C12H15F4NS B3221805 (4-Fluoro-benzyl)-(1-trifluoromethylsulfanylmethylpropyl)-amine CAS No. 1208079-06-4

(4-Fluoro-benzyl)-(1-trifluoromethylsulfanylmethylpropyl)-amine

Cat. No.: B3221805
CAS No.: 1208079-06-4
M. Wt: 281.31 g/mol
InChI Key: UGFTWDPYVWVCAJ-UHFFFAOYSA-N
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Description

(4-Fluoro-benzyl)-(1-trifluoromethylsulfanylmethylpropyl)-amine is a structurally complex amine derivative featuring a 4-fluorobenzyl group and a trifluoromethylsulfanylmethylpropyl side chain. The 4-fluorobenzyl moiety is a common pharmacophore in medicinal chemistry, known for enhancing metabolic stability and modulating electronic properties via the electron-withdrawing fluorine atom .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-1-(trifluoromethylsulfanyl)butan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F4NS/c1-2-11(8-18-12(14,15)16)17-7-9-3-5-10(13)6-4-9/h3-6,11,17H,2,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFTWDPYVWVCAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CSC(F)(F)F)NCC1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F4NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301153423
Record name 4-Fluoro-N-[1-[[(trifluoromethyl)thio]methyl]propyl]benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301153423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208079-06-4
Record name 4-Fluoro-N-[1-[[(trifluoromethyl)thio]methyl]propyl]benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208079-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-N-[1-[[(trifluoromethyl)thio]methyl]propyl]benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301153423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(4-Fluoro-benzyl)-(1-trifluoromethylsulfanylmethylpropyl)-amine is a synthetic compound characterized by its unique chemical structure, which includes a fluorobenzyl group and a trifluoromethylsulfanyl moiety. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development.

  • Molecular Formula : C13H17F4NS
  • Molecular Weight : 295.34 g/mol
  • IUPAC Name : this compound
  • Structural Features : The presence of fluorine atoms enhances lipophilicity and biological activity, while the sulfanyl group may influence metabolic stability.

Biological Activity Overview

Research indicates that compounds with similar structural characteristics exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some fluorinated compounds have shown efficacy against various bacterial strains, potentially through disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
  • Anticancer Properties : Fluorinated amines have been studied for their ability to induce apoptosis in cancer cells, possibly through modulation of signaling pathways involved in cell survival and proliferation.

The exact mechanism of action for this compound requires further investigation. However, it is hypothesized that:

  • The fluorine substituents may enhance binding affinity to biological targets.
  • The trifluoromethylsulfanyl group could participate in electron-withdrawing effects, stabilizing reactive intermediates during biological interactions.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study assessing the antimicrobial efficacy of related fluorinated compounds revealed that they exhibited significant activity against Gram-positive bacteria, suggesting a potential application in treating infections caused by resistant strains .
  • Anticancer Activity :
    • In vitro assays demonstrated that compounds with similar structures induced cytotoxicity in various cancer cell lines, leading to increased apoptosis rates. This suggests that the compound could serve as a lead for developing new anticancer agents .
  • Pharmacokinetic Properties :
    • Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics for compounds within this class, which may translate to better bioavailability in therapeutic contexts .

Data Tables

PropertyValue
Molecular FormulaC13H17F4NS
Molecular Weight295.34 g/mol
Antimicrobial ActivityEffective against Gram-positive bacteria
Anticancer ActivityInduces apoptosis in cancer cell lines
BioavailabilityFavorable absorption characteristics

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (4-Fluoro-benzyl)-(1-trifluoromethylsulfanylmethylpropyl)-amine with structurally related amines, focusing on molecular properties, substituents, and biological activities (where available):

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Notes
This compound C₁₂H₁₄F₄NS 296.3 (estimated) -CF₃S-, 4-fluorobenzyl No direct data; inferred lipophilicity ↑
(4-Fluoro-benzyl)-(3-morpholin-4-yl-propyl)-amine C₁₄H₂₁FN₂O 264.33 Morpholine ring Polar; potential CNS activity
(4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine C₁₅H₁₅FNO 259.29 4-methoxybenzyl Enhanced π-π interactions; no activity data
(4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine C₁₃H₁₆FNO 237.28 Tetrahydrofuran moiety Moderate solubility; irritant (Xi hazard)
(6-Benzhydryl-piperidin-3-yl)-(4-fluoro-benzyl)-amine C₂₅H₂₅F₂N 393.48 Piperidine, benzhydryl Dopamine transporter inhibition (Ki ~10 nM)
(4-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine C₁₃H₁₆FN₃ 233.28 Imidazole ring Irritant (Xi hazard); no activity reported

Key Observations:

4-Methoxybenzyl analogs (e.g., sc-316422) exhibit reduced lipophilicity but may engage in stronger aromatic interactions due to the methoxy group .

Pharmacological Activity: Piperidine-containing analogs (e.g., the benzhydryl-piperidine derivative) demonstrate dopamine transporter (DAT) inhibition (Ki ~10 nM), suggesting the 4-fluorobenzyl group synergizes with constrained amine scaffolds for CNS targets . Morpholine derivatives (e.g., sc-316421) are structurally similar to known DAT ligands but lack direct activity data, highlighting the critical role of the trifluoromethylsulfanyl group in modulating target specificity .

Synthetic Accessibility :

  • The target compound’s trifluoromethylsulfanyl group may require specialized reagents (e.g., CF₃SCl) for introduction, contrasting with morpholine or methoxybenzyl analogs, which utilize common alkylation or reductive amination protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-Fluoro-benzyl)-(1-trifluoromethylsulfanylmethylpropyl)-amine
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(4-Fluoro-benzyl)-(1-trifluoromethylsulfanylmethylpropyl)-amine

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